

"1-[bis(2-hydroxyethyl)amino]-2-propanol" synthesis pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Propanol, 1-[bis(2-hydroxyethyl)amino]-

Cat. No.: B1361068

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol

For Researchers, Scientists, and Drug Development Professionals

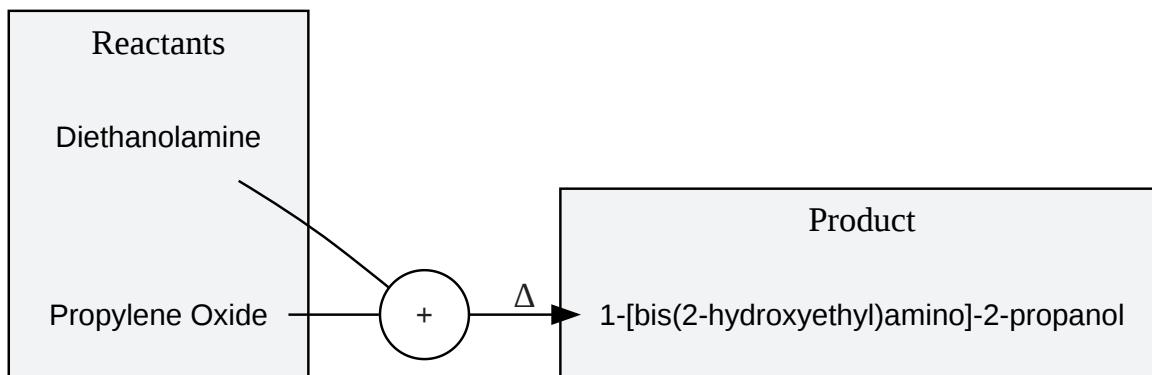
Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol, a versatile chemical intermediate. The primary focus of this document is the detailed description of its most common synthesis pathway, the reaction of diethanolamine with propylene oxide. This guide includes a thorough experimental protocol, a summary of quantitative data, a discussion of the reaction mechanism, and essential safety considerations. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields who require a deep understanding of the synthesis of this compound. While the primary applications of 1-[bis(2-hydroxyethyl)amino]-2-propanol are in industrial settings, such as an accelerator for epoxy resin curing, this guide provides the foundational chemical knowledge applicable to a range of scientific disciplines.[\[1\]](#)

Introduction

1-[bis(2-hydroxyethyl)amino]-2-propanol, also known as N,N-Bis(2-hydroxyethyl)isopropanolamine, is a triol derivative with the CAS number 6712-98-7.[\[2\]](#)[\[3\]](#) Its molecular structure, containing both hydroxyl and tertiary amine functionalities, makes it a reactive and versatile intermediate in chemical synthesis.[\[1\]](#) This compound is primarily utilized

as an accelerator in the curing of epoxy resins, where it enhances the cross-linking process, leading to faster curing times and improved mechanical properties of the final product.^[1] Other industrial applications include its use in the production of surfactants, emulsifiers, and as a catalyst in polyurethane manufacturing.^[1]


This guide focuses on the prevalent and efficient method for its synthesis: the ring-opening reaction of propylene oxide with diethanolamine.

Synthesis Pathway

The principal synthesis route for 1-[bis(2-hydroxyethyl)amino]-2-propanol involves the nucleophilic addition of diethanolamine to propylene oxide. This reaction is a classic example of the aminolysis of an epoxide, where the nitrogen atom of the amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring.

Reaction Scheme

The overall chemical reaction can be represented as follows:

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol.

Experimental Protocols

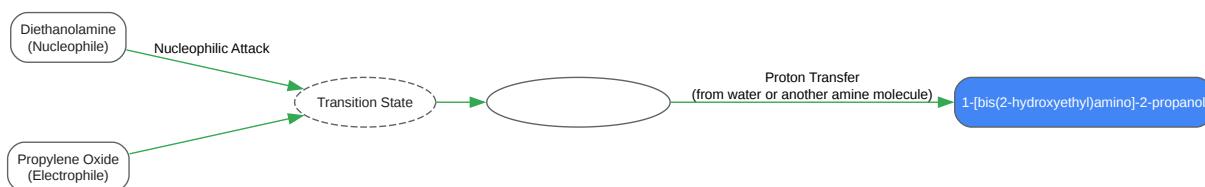
The following experimental protocol is a consolidated procedure based on established methodologies.

Materials and Equipment

- Reactants: Diethanolamine, Propylene oxide, Water
- Polymerization Inhibitor (optional but recommended): Resorcinol
- Apparatus: A 250 mL four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a constant pressure dropping funnel.
- Purification: Vacuum distillation setup.

Procedure

- Charging the Reactor: In a 250 mL four-necked flask, add diethanolamine (e.g., 31.5 g, 0.3 mol), water (e.g., 7 g, 0.38 mol), and a polymerization inhibitor such as resorcinol (e.g., 0.01-0.04 g).
- Stirring: Begin stirring the mixture to ensure homogeneity.
- Addition of Propylene Oxide: Slowly add propylene oxide (e.g., 17.4 g, 0.3 mol) dropwise from the constant pressure funnel.
- Temperature Control: Maintain the reaction temperature between 45-60 °C. The reaction is exothermic, and cooling may be necessary.
- Reaction Time: Continue stirring the reaction mixture for 7-8 hours at the specified temperature.
- Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as gas chromatography to determine when the concentration of the product has stabilized.
- Purification: After the reaction is complete, the product is purified by reduced pressure distillation. Collect the fraction at a temperature of 148-152 °C under a vacuum of 0.1 mmHg.


Quantitative Data

The following table summarizes the key quantitative data from various reported syntheses.

Parameter	Value
Reactant Molar Ratio	
Diethanolamine	1 equivalent
Propylene Oxide	1 equivalent
Water	1.2-1.3 equivalents
Reaction Conditions	
Temperature	45-60 °C
Time	7-8 hours
Purification	
Distillation Temperature	148-152 °C
Pressure	0.1 mmHg
Yield	90.7% - 97.3%

Reaction Mechanism

The synthesis proceeds through a nucleophilic ring-opening mechanism.

[Click to download full resolution via product page](#)

Caption: Proposed reaction mechanism for the synthesis.

The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile and attacks one of the carbon atoms of the propylene oxide ring. Due to steric hindrance from the methyl group, the attack preferentially occurs at the less substituted carbon atom. This leads to the opening of the epoxide ring and the formation of an alkoxide intermediate. A subsequent proton transfer, typically from a water molecule or another amine molecule in the reaction mixture, neutralizes the alkoxide to yield the final product, 1-[bis(2-hydroxyethyl)amino]-2-propanol. The presence of water in the reaction mixture can facilitate this proton transfer step.

Safety Considerations

It is imperative to handle the reactants with appropriate safety precautions in a well-ventilated fume hood.

- Propylene Oxide: This substance is extremely flammable and should be kept away from heat, sparks, open flames, and hot surfaces.[4][5][6] It is also a suspected carcinogen and is toxic if inhaled or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn.[4][5] All equipment used for handling propylene oxide should be properly grounded to prevent static discharge.[6][7][8]
- Diethanolamine: This compound can cause skin and eye irritation.[3] Standard laboratory PPE should be worn when handling it.
- Reaction Conditions: The reaction is exothermic, and proper temperature control is crucial to prevent a runaway reaction.

Conclusion

The synthesis of 1-[bis(2-hydroxyethyl)amino]-2-propanol via the reaction of diethanolamine and propylene oxide is a well-established and high-yielding process. This guide provides a detailed framework for its laboratory-scale preparation, including a comprehensive experimental protocol, quantitative data, and a mechanistic overview. While primarily an industrial chemical, a thorough understanding of its synthesis is valuable for researchers in various chemical sciences. Adherence to strict safety protocols is paramount when performing this synthesis due to the hazardous nature of the reactants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 2-Propanol, 1-[bis(2-hydroxyethyl)amino]- | C7H17NO3 | CID 97712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-[N,N-Bis(2-hydroxyethyl)amino]-2-propanol - High purity | EN [georganics.sk]
- 4. airgas.com [airgas.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. balchem.com [balchem.com]
- 7. fishersci.com [fishersci.com]
- 8. PROPYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- To cite this document: BenchChem. ["1-[bis(2-hydroxyethyl)amino]-2-propanol" synthesis pathway]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361068#1-bis-2-hydroxyethyl-amino-2-propanol-synthesis-pathway>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com